molecular formula C15H22N2O2 B2943471 tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate CAS No. 1268522-41-3

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate

Cat. No.: B2943471
CAS No.: 1268522-41-3
M. Wt: 262.353
InChI Key: ROBBWGFHMQBQEA-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate is a chemical intermediate classified as a heterocyclic building block, primarily used in organic synthesis and pharmaceutical research . Compounds featuring the 1,2,3,4-tetrahydroquinoline scaffold are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules . The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for amines, allowing for selective reactions elsewhere on the molecule during complex multi-step synthetic sequences . Researchers utilize this and similar Boc-protected tetrahydroquinoline derivatives in the exploration and development of new therapeutic agents . The molecular framework is a common precursor in constructing more complex nitrogen-containing heterocycles. Proper storage recommendations for this class of compounds are to keep the material in a dark place, sealed in dry conditions at room temperature . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBBWGFHMQBQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block for the development of bioactive compounds. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The tert-butyl carbamate group is a common protective moiety in organic synthesis. Below, we compare tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate with analogous compounds, focusing on structural variations, synthesis methods, and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Differences
Compound Name CAS No. Molecular Formula Molecular Weight Substituent Position/Group Purity Key References
This compound 1268522-41-3 C₁₅H₂₂N₂O₂ 262.35 4-ylmethyl ≥95%
tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate 1315367-45-3 C₁₅H₂₂N₂O₃ 278.35 4-yl with 6-methoxy Not specified
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate 219862-14-3 C₁₄H₂₀N₂O₂ 248.32 3-yl 45% yield (synthesis)
tert-Butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate 1269152-71-7 C₁₅H₂₂N₂O₂ 262.35 6-ylmethyl 97%

Key Observations :

Functional Group Impact : The 6-methoxy derivative (CAS: 1315367-45-3) has a higher molecular weight (278.35 vs. 262.35) due to the methoxy group, which enhances polarity and may improve solubility in polar solvents .

Synthetic Accessibility: tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS: 219862-14-3) is synthesized via DIBAL-H-mediated N-deacetylation with a moderate yield (45%), highlighting the challenge of modifying substitution at the 3-position .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Property tert-Butyl N-(4-ylmethyl)carbamate tert-Butyl N-(6-methoxy-4-yl)carbamate tert-Butyl (3-yl)carbamate
Molecular Weight 262.35 278.35 248.32
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (reduced lipophilicity due to methoxy) ~2.7 (higher lipophilicity)
Solubility Low in water; soluble in DCM, THF Moderate in polar aprotic solvents Low in water; soluble in EtOAc
Bioactivity Building block for kinase inhibitors Potential CNS activity (methoxy enhances blood-brain barrier penetration) Intermediate for protease inhibitors

Notes:

  • The 6-methoxy derivative’s reduced LogP (predicted) suggests better aqueous solubility, making it favorable for formulations requiring enhanced bioavailability .
  • The 3-yl carbamate (CAS: 219862-14-3) has higher lipophilicity, which may improve membrane permeability but could limit solubility in aqueous media .

Biological Activity

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 1308840-18-7

The compound features a tert-butyl group attached to a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. The unique structure of this compound allows it to interact with various biological targets.

Research indicates that compounds similar to this compound may exhibit activity through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular functions, which can lead to therapeutic effects against various diseases.
  • Receptor Binding : The compound may bind to certain receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to anti-cancer or anti-inflammatory effects .

Case Studies and Research Findings

  • Anti-HIV Activity :
    A study demonstrated that related tetrahydroquinoline derivatives exhibited significant anti-HIV activity with low nanomolar potency. The structure-activity relationship highlighted the importance of the tetrahydroquinoline core in enhancing antiviral efficacy .
  • Anticancer Potential :
    Compounds with similar structures have been investigated for their anticancer properties. For instance, studies showed that modifications in the tetrahydroquinoline structure could improve metabolic stability and enhance CXCR4 antagonism, which is relevant in cancer metastasis .
  • Neuroprotective Effects :
    Some derivatives of tetrahydroquinoline have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

Summary of Biological Activities

Activity TypeDescriptionReference
Anti-HIVExhibits low nanomolar activity against HIV
AnticancerPotential to inhibit cancer cell proliferation
NeuroprotectionModulates neurotransmitter systems

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that incorporate the tetrahydroquinoline framework with carbamate functionalities. This compound serves as an intermediate in pharmaceutical synthesis, particularly for developing novel therapeutic agents.

Research Applications

  • Pharmaceutical Development : Its unique structure makes it a candidate for further development into drugs targeting viral infections and cancers.
  • Material Science : Investigated for potential applications in creating new materials with specific chemical properties.

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